2-[1-(Furan-2-yl)-2-nitroethoxy]oxane is a complex organic compound characterized by its unique structural features, including a furan ring and a nitroethoxy group. The furan moiety contributes to its aromatic properties, while the nitro group enhances its reactivity and potential biological activity. This compound belongs to a class of heterocyclic compounds that are significant in medicinal chemistry due to their diverse biological activities.
The chemical reactivity of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane can be attributed to the presence of both the furan and nitro groups. The furan ring is known to participate in Diels-Alder reactions, serving as a diene with various dienophiles, which can lead to the formation of more complex polycyclic structures. Additionally, the nitro group can undergo reduction reactions, converting it into an amine, which may further react with various electrophiles or nucleophiles, thus expanding the compound's synthetic utility.
The synthesis of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane can be achieved through several methods:
2-[1-(Furan-2-yl)-2-nitroethoxy]oxane has potential applications in:
Studies focusing on the interactions of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane with biological macromolecules are crucial for understanding its mechanism of action. Investigations into how this compound interacts with enzymes or receptors could provide insights into its therapeutic potential and safety profile. For instance, studies on similar compounds have shown interactions with cyclooxygenase enzymes and other targets involved in inflammation and cancer progression .
Several compounds share structural similarities with 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Nitrofuran | Furan ring with a nitro group | Known for antibacterial properties |
| 2-Furylmethanol | Furan ring with an alcohol group | Exhibits neuroprotective effects |
| 3-Acetylfuran | Furan ring with an acetyl group | Used in synthesis of various pharmaceuticals |
| 4-Nitrophenylfuran | Furan ring substituted with a nitrophenyl group | Displays significant anti-inflammatory activity |
These compounds highlight the diversity within the furan derivatives category, each possessing unique properties and applications while sharing a common structural backbone.
The synthesis of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane represents a complex multi-step organic transformation that requires careful orchestration of several key chemical processes [1]. Multi-step organic synthesis involves the sequential transformation of starting materials through intermediate compounds to achieve the desired target molecule [1]. The traditional approach proceeds through batchwise and iterative step-by-step transformations, where products are typically isolated and purified after each synthetic step to remove undesired components that might interfere with subsequent transformations [1].
The synthesis of this particular compound necessitates the integration of three distinct structural components: a furan heterocycle, a nitroethyl moiety, and an oxane (tetrahydropyran) ring system [2] [3]. The strategic planning of such multi-step pathways requires consideration of functional group compatibility, reaction selectivity, and overall synthetic efficiency [4]. Modern synthetic strategies increasingly favor telescoping reactions, where multiple transformations are combined into continuous processes to circumvent the need for isolating intermediate products [1].
Furan ring functionalization represents a cornerstone in the synthetic approach to 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane [2] [5]. The furan system exhibits distinctive reactivity patterns characterized by vigorous interaction with both electrophilic and nucleophilic agents [2]. When at least one alpha-position in the furan ring remains free and the second alpha-position is not substituted by highly activating groups such as keto functionalities, new substituents preferentially enter the alpha-position regardless of their nature [2].
Table 1: Furan Functionalization Methods and Yields
| Method | Reaction Conditions | Product Type | Yield Range (%) | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | Acidic conditions, 0-50°C | Alpha-substituted furans | 65-85 | [2] |
| Metal-catalyzed Coupling | Pd catalysts, 80-110°C | Aryl-furan derivatives | 46-79 | [6] |
| Oxidative Cyclization | Fe(III) catalysts, RT-80°C | Dicarbonyl products | 70-90 | [5] |
| Ring Opening Reactions | Lewis acids, controlled temp | Linear intermediates | 60-88 | [5] |
The synthesis of beta-substituted furan derivatives can be achieved through multiple strategic approaches [2]. Methods based on furan itself and its alpha-monosubstituted derivatives have proven particularly valuable, especially considering the commercial availability of furan-derived compounds such as furfural and sylvan [2]. The Fittig reaction, involving the treatment of acetylacetone derivatives, has been successfully employed to generate trisubstituted furan systems with yields reaching up to 75% [2].
Furan ring opening reactions provide essential pathways for incorporating diverse functional groups and constructing complex molecular architectures [5]. These transformations enable the synthesis of 2,5-dicarbonyl-3-ene-phosphates from readily available biomass-derived furan compounds using iron(III) chloride catalysis [5]. The reaction demonstrates wide substrate scope and high synthetic efficiency, with gram-scale synthesis achievable through optimized conditions [5].
Oxidative transformations of furan rings offer additional synthetic utility through controlled oxidation reactions leading to carboxylic acids, butenolides, 1,4-dicarbonyl compounds, and pyranones [7]. These transformations allow the furan ring to function as either a carbon-1 or carbon-4 synthon due to its synthetic equivalence to hydroxycarbonyl anion or 1,4-dicarbonyl units respectively [7].
The introduction of nitro groups into organic molecules represents a fundamental transformation in synthetic organic chemistry, particularly relevant for the synthesis of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane [8] [9]. Nitro compounds contain one or more nitro functional groups (-NO₂) and serve as versatile synthetic intermediates due to their strongly electron-withdrawing nature [8]. The presence of nitro groups makes carbon-hydrogen bonds at the alpha position acidic, with pKa values in dimethyl sulfoxide approximately 17 [10].
Henry Reaction Methodology
The Henry reaction, also known as the nitroaldol reaction, provides a classical approach for synthesizing beta-nitroalcohols from aldehydes or ketones and nitroalkanes [9] [10]. This reaction involves the deprotonation of nitroalkanes at the alpha-carbon position using basic conditions, forming stable nitronate anions that subsequently react with carbonyl compounds [9] [10]. The reaction mechanism proceeds through nucleophilic attack of the nitronate carbon on the electrophilic carbonyl carbon, followed by protonation to yield the corresponding beta-nitroalcohol product [10].
The synthetic utility of Henry reaction products extends beyond their immediate formation, as beta-nitroalcohols can be readily converted to nitroalkenes through dehydration processes [9]. Additionally, both the hydroxyl and nitro functionalities can be transformed into other functional groups, making these compounds valuable synthetic intermediates [9]. Asymmetric variants of the Henry reaction utilizing various chiral catalysts have been extensively developed, providing access to enantiomerically enriched products [9].
Table 2: Nitro Group Introduction Methods
| Reaction Type | Substrate | Conditions | Product Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Henry Reaction | Aldehydes + Nitroalkanes | Base, RT-50°C | β-Nitroalcohols | 70-90 | [9] [10] |
| Vapor Phase Nitration | Alkanes + HNO₃ | 250-400°C, pressure | Mixed nitroalkanes | 40-75 | [11] [12] |
| Nucleophilic Substitution | Alkyl halides + NO₂⁻ | Polar solvents, mild heating | Primary nitroalkanes | 60-85 | [13] |
| Low Temperature Nitration | Hexane + HNO₃/TBP | 100-130°C, micro-reactor | Regional isomers | 25-40 | [12] |
Industrial Nitration Processes
Large-scale nitroalkane production typically employs vapor phase nitration of alkanes using nitric acid at elevated temperatures ranging from 250-400°C [11] [12]. However, these high-temperature conditions can lead to carbon-carbon bond cleavage, resulting in increased by-product formation [12]. Recent developments in low-temperature nitration methodologies utilize micro-reactor technology with tributyl phosphate as solvent, enabling nitration at reduced temperatures of 100-130°C while maintaining acceptable yields [12].
The preparation of specific nitroalkanes such as nitroethane can be achieved through alternative routes involving alkyl nitrates and alkali metal nitrites [13]. This approach results in the production of single nitroalkane products rather than mixtures, providing advantages for synthetic applications requiring specific regioisomers [13]. The reaction proceeds optimally at temperatures between 45-70°C with molar ratios of alkali metal nitrite to alkyl nitrate ranging from 1.1:1.0 to 2.0:1.0 [13].
The formation of oxane (tetrahydropyran) rings represents a critical aspect in the synthesis of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane, requiring sophisticated catalytic methodologies to achieve desired regioselectivity and stereochemical outcomes [14] [15]. Tetrahydropyran ring systems are ubiquitous structural motifs in natural products and synthetic pharmaceuticals, necessitating the development of efficient and selective synthetic approaches [15].
Prins Cyclization Strategies
Prins cyclization emerges as one of the most convergent strategies for synthesizing 2,6-disubstituted tetrahydropyran rings from homoallylic alcohols and aldehydes [15]. This methodology provides excellent control over stereochemistry and regioselectivity, enabling the construction of complex polycyclic architectures [15]. The reaction proceeds through carbocation intermediates that can be intercepted by various nucleophiles, leading to diverse substitution patterns on the resulting tetrahydropyran ring [15].
Jacobsen has demonstrated exceptional stereoselectivity using chiral chromium catalysts to synthesize tetrahydropyran fragments with enantiomeric excesses reaching 97% [15]. These catalytic systems enable the formation of tetrahydropyran rings with precise control over absolute configuration, essential for applications in pharmaceutical synthesis [15].
Epoxide Cyclization Methodologies
Enantiomerically pure 4,5-epoxy-alcohols serve as excellent substrates for forming highly substituted asymmetric tetrahydropyran rings through epoxide ring-opening cyclizations [15]. The ease of epoxy-ring-opening and feasibility of further derivatization on secondary hydroxyl groups make these substrates particularly attractive for synthetic applications [15]. Nicolaou has demonstrated the utility of styrylepoxides in both acid and base-catalyzed tetrahydropyran ring formations [15].
Table 3: Catalytic Oxane Ring Formation Methods
| Catalytic System | Substrate Type | Reaction Conditions | Selectivity | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Chiral Cr Complex | Homoallylic alcohols | 0°C, CH₂Cl₂ | trans-THP | 64 | 97 | [15] |
| Pd(OAc)₂ | Hydroxyalkenes | 80°C, CO atmosphere | 6-endo cyclization | 70-85 | - | [15] |
| Lewis Acids | Epoxy-alcohols | RT, various solvents | 5-exo vs 6-endo | 60-90 | - | [15] |
| Enzyme Catalysis | Unsaturated diols | Physiological conditions | Regioselective | 75-95 | >95 | [14] |
Enzymatic Approaches
Biosynthetic studies have revealed sophisticated enzymatic mechanisms for tetrahydropyran ring formation in natural product biosynthesis [14]. The ambruticin biosynthetic pathway involves AmbJ-catalyzed epoxidation of unsaturated 3,5-dihydroxy acid substrates, followed by regioselective cyclization to form tetrahydropyran rings [14]. This enzymatic approach provides exquisite regioselectivity, with exclusive formation of six-membered rings over competing five-membered ring products [14].
The epoxide hydrolase MupZ demonstrates the importance of enzymatic control in directing cyclization regioselectivity [14]. In the absence of appropriate enzymatic guidance, 4,5-epoxy alcohols predominantly undergo 5-exo cyclization to form tetrahydrofuran rings rather than the desired 6-endo cyclization leading to tetrahydropyran products [14].
Palladium-Mediated Cyclizations
Palladium-catalyzed cyclization of hydroxyalkenes provides another valuable approach for tetrahydropyran synthesis [15]. These reactions involve activation of alkenes by palladium(II) species toward nucleophilic attack by hydroxyl groups, generating alkylpalladium(II) complexes that can be functionalized through carbonylation or other transformations [15]. The methodology enables formation of both exocyclic and endocyclic unsaturated tetrahydropyran rings depending on reaction conditions [15].
The development of environmentally sustainable synthetic methodologies for 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane synthesis aligns with contemporary green chemistry principles emphasizing reduced environmental impact and improved resource efficiency [16] [17]. Green chemistry approaches focus on designing chemical processes that minimize or eliminate hazardous substances while maximizing atom economy and energy efficiency [16].
Sustainable Metal Catalysis
Recent advances in sustainable catalysis have demonstrated the replacement of expensive and rare metals such as palladium with abundant, non-toxic alternatives including sodium and iron [16]. Researchers from the University of Bern and RIKEN Institute have successfully developed methods for producing organic molecules using sodium and iron-based catalytic systems, representing a more environmentally friendly alternative to conventional precious metal catalysts [16]. These sustainable metal systems maintain high catalytic activity while significantly reducing environmental footprint and material costs [16].
Table 4: Green Chemistry Metrics for Synthetic Approaches
| Catalytic System | Atom Economy (%) | E-Factor | Solvent Category | Energy Requirements | Environmental Impact | Reference |
|---|---|---|---|---|---|---|
| Fe/Na-based | 85-92 | 2.1-3.5 | Green solvents | Mild conditions | Low | [16] |
| Traditional Pd | 70-85 | 8.2-15.6 | Organic solvents | Elevated temp/pressure | High | [16] |
| Biocatalytic | 90-98 | 1.2-2.8 | Aqueous media | Ambient conditions | Minimal | [18] |
| Flow Chemistry | 88-95 | 3.1-4.7 | Reduced volumes | Continuous process | Moderate | [17] |
Biocatalytic Approaches
Enzymatic synthesis represents a pinnacle of green chemistry methodology, offering exceptional selectivity under mild aqueous conditions [18]. Nitroalkanes have emerged as versatile nucleophilic substrates for carbon-carbon bond formation catalyzed by engineered variants of tryptophan synthase beta-subunit [18]. These biocatalytic systems accept wide ranges of nitroalkane substrates to form noncanonical amino acids, with the nitro group serving as a handle for subsequent chemical modifications [18].
The compatibility of nitroalkanes with aqueous reaction media overcomes traditional limitations of carbon-carbon bond forming reactions that typically require nucleophilic carbon species incompatible with water [18]. This advancement significantly expands the scope of biocatalytic transformations while maintaining the inherent advantages of enzymatic processes including high selectivity, mild conditions, and minimal waste generation [18].
Continuous Flow Methodologies
Continuous flow synthesis represents a transformative approach to green chemistry by combining multiple synthetic steps into single continuous operations [1]. Flow chemistry eliminates the need for intermediate isolation and purification steps, dramatically reducing solvent consumption and waste generation [1]. The integration of multiple transformations in continuous reactor networks enables telescoping of reaction sequences with improved overall efficiency [1].
Modern flow systems demonstrate superior performance compared to traditional batch processes through enhanced heat and mass transfer, precise control of reaction parameters, and reduced reaction volumes [1]. These advantages translate to improved safety profiles, reduced environmental impact, and enhanced scalability for industrial applications [1].
Photocatalytic Alternatives
Heterogeneous photocatalysis has emerged as a promising green alternative to traditional thermocatalytic processes [19]. Photocatalytic systems offer excellent applications for organic transformations through high sustainability and energy-saving potential compared to conventional thermal processes [19]. The utilization of light energy enables chemical transformations under milder conditions with reduced energy requirements and improved selectivity [19].
Photocatalytic processes demonstrate particular advantages for oxidation, reduction, coupling, and cleavage reactions with enhanced activity and selectivity profiles [19]. The development of efficient photocatalytic systems supports the broader adoption of sustainable synthetic methodologies across diverse chemical transformations [19].
The optimization of reaction yields for 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane synthesis requires systematic investigation and control of multiple reaction parameters including temperature, pressure, concentration, catalyst loading, and solvent selection [4] [20]. Modern approaches to yield optimization increasingly rely on data-driven methodologies and automated experimentation platforms to efficiently explore parameter space [20] [21].
Temperature and Pressure Optimization
Temperature represents one of the most critical parameters affecting reaction rates, selectivity, and product distribution in organic synthesis [4]. The optimization of temperature profiles requires balancing reaction kinetics with thermodynamic stability of products and intermediates [4]. For nitroalkane synthesis, traditional high-temperature processes (250-400°C) often result in undesired side reactions and product decomposition [12]. Recent developments in low-temperature methodologies utilizing micro-reactor technology enable nitration reactions at 100-130°C with improved selectivity and reduced by-product formation [12].
Pressure optimization plays a crucial role in reactions involving gaseous reagents or products [4]. Elevated pressure conditions can favor desired reaction pathways while suppressing competing elimination or decomposition processes [4]. The optimization of pressure parameters must consider safety constraints and equipment limitations while maximizing synthetic efficiency [4].
Table 5: Reaction Parameter Optimization Data
| Parameter | Optimal Range | Effect on Yield | Selectivity Impact | Process Considerations | Reference |
|---|---|---|---|---|---|
| Temperature | 100-130°C | +25-40% | Improved | Reduced decomposition | [12] |
| Pressure | 1.0-1.2 MPa | +15-25% | Moderate | Equipment limitations | [11] |
| Catalyst Loading | 5-15 mol% | +30-50% | High | Cost considerations | [22] |
| Residence Time | 4-12 hours | +20-35% | Variable | Throughput impact | [12] |
| Solvent Polarity | Medium | +10-30% | Significant | Separation requirements | [23] |
Catalyst Loading and Selection
The optimization of catalyst loading requires balancing catalytic efficiency with economic considerations and environmental impact [22]. Machine learning-guided optimization strategies enable systematic exploration of catalyst parameters to identify optimal conditions [22]. Bayesian optimization algorithms have demonstrated particular effectiveness in navigating complex parameter landscapes with minimal experimental effort [22].
Autonomous optimization platforms integrating automated synthesis robots with analytical instrumentation enable rapid screening of reaction conditions [21]. These systems can conduct hundreds of experiments with systematic variation of reaction parameters, ultimately identifying conditions that significantly improve yields [21]. Recent studies have demonstrated yield improvements from 9.5% to 49% through systematic parameter optimization using automated platforms [21].
Solvent Effects and Selection
Solvent selection profoundly influences reaction rates, selectivity, and product isolation in organic synthesis [23]. The Williamson ether synthesis, relevant for forming ether linkages in complex molecules, demonstrates strong solvent dependence with optimal performance achieved using aprotic polar solvents [23]. Solvent effects encompass multiple factors including polarity, coordinating ability, and hydrogen bonding capacity [23].
The selection of green solvents represents an important consideration in sustainable synthesis design [16]. Water, ionic liquids, and bio-derived solvents offer environmentally benign alternatives to traditional organic solvents while maintaining acceptable performance in many applications [16]. The optimization of solvent systems requires careful evaluation of reaction efficiency, product isolation, and environmental impact [16].
Statistical Optimization Approaches
Modern yield optimization increasingly employs statistical design of experiments and machine learning algorithms to efficiently explore parameter space [22]. Response surface methodology enables modeling of complex parameter interactions and identification of optimal conditions with minimal experimental effort [22]. These approaches provide significant advantages over traditional one-factor-at-a-time optimization strategies [22].
Bayesian optimization represents a particularly powerful approach for reaction parameter optimization, leveraging kernel density estimators to efficiently explore parameter space [22]. This methodology updates prior probability distributions with experimental results and focuses optimization efforts on regions predicted to improve target objectives [22]. The balanced exploration and exploitation capabilities of Bayesian optimization make it highly effective for complex, multidimensional optimization tasks in chemical processes [22].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane through both proton and carbon-13 analyses. The compound's complex molecular architecture, featuring furan heterocycle, nitroethyl linkage, and oxane ring systems, generates distinct spectral signatures that enable detailed structural characterization [1] [2].
The proton nuclear magnetic resonance spectrum of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane exhibits characteristic resonances reflecting the diverse chemical environments within the molecule. The furan ring protons appear in the aromatic region, with H-3 and H-4 positions resonating between 6.2-7.4 parts per million as doublet of doublets or doublet of triplets due to long-range coupling interactions [1] [2]. The H-5 proton of the furan ring demonstrates slightly downfield positioning at 7.3-7.4 parts per million, appearing as a doublet due to its unique electronic environment adjacent to the oxygen heteroatom [1] [2].
The oxane ring system contributes multiple resonances in the aliphatic region. The axial protons of the methylene groups adjacent to oxygen appear at 3.6-3.9 parts per million, while equatorial protons resonate at 3.3-3.6 parts per million, reflecting the conformational preferences of the six-membered ring [3] [4]. The carbon bearing the ether oxygen linkage exhibits a characteristic multiplet at 4.8-5.2 parts per million as a doublet of doublet of doublets, indicating coupling with adjacent methylene protons [3] [4]. Mid-chain methylene protons of the oxane ring appear upfield at 1.5-2.0 parts per million as complex multiplets [3] [4].
The nitroethyl segment provides distinctive resonances that facilitate structural identification. The methine proton adjacent to the furan ring resonates at 5.5-6.0 parts per million as a doublet of doublets, while the methylene protons bearing the nitro group appear at 4.5-5.0 parts per million, also as doublet of doublets patterns [2] [3]. These chemical shifts reflect the electron-withdrawing nature of the nitro group and the aromatic furan system.
Carbon-13 nuclear magnetic resonance spectroscopy provides direct information about the carbon framework of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane. The furan ring carbons exhibit characteristic aromatic chemical shifts, with C-2 appearing at 140-150 parts per million, reflecting its position between the oxygen heteroatom and the attached side chain [5] [6]. The remaining furan carbons C-3 and C-4 resonate at 110-120 parts per million, while C-5 appears at 107-110 parts per million, consistent with the electron distribution in the five-membered aromatic system [5] [6].
The oxane ring carbons demonstrate predictable chemical shift patterns based on their proximity to oxygen. The carbon directly attached to oxygen resonates at 90-110 parts per million, characteristic of acetal-type carbons [7] [8]. The methylene carbons in the β-position to oxygen appear at 60-80 parts per million, while mid-chain methylene carbons resonate upfield at 20-30 parts per million [7] [8]. These values align with established patterns for tetrahydropyran derivatives and six-membered cyclic ethers.
The nitroethyl carbon atoms provide diagnostic signals for structural confirmation. The methine carbon adjacent to the furan ring appears at 45-55 parts per million, while the carbon bearing the nitro group resonates downfield at 75-85 parts per million due to the strong electron-withdrawing effect of the nitro substituent [9] [10]. The ether linkage carbon connecting the nitroethyl chain to the oxane ring exhibits a chemical shift at 65-75 parts per million, typical of carbon atoms bonded to oxygen in ether linkages [3] [6].
Infrared spectroscopy of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane reveals characteristic vibrational modes that provide definitive evidence for the presence of specific functional groups within the molecular structure. The spectrum displays strong absorptions associated with the nitro group, furan aromatic system, and ether linkages [11] [12].
The nitro functional group exhibits the most prominent features in the infrared spectrum, characterized by two very strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitrogen-oxygen bonds. The asymmetric nitro stretch appears at 1550-1475 reciprocal centimeters with very strong intensity, while the symmetric stretch occurs at 1360-1290 reciprocal centimeters, also with very strong intensity [11] [12]. These frequencies are consistent with aromatic nitro compounds where the electron-withdrawing nature of the nitro group enhances the polarity of the nitrogen-oxygen bonds.
Additional nitro group vibrations include the scissoring mode appearing at 890-835 reciprocal centimeters with medium intensity. This bending vibration provides supplementary confirmation of the nitro group presence and helps distinguish it from other nitrogen-containing functional groups [11] [12]. The characteristic pattern of two very strong stretches coupled with the medium-intensity scissoring mode creates a distinctive fingerprint for nitro group identification.
The furan aromatic system contributes several characteristic vibrational modes to the infrared spectrum. The carbon-carbon aromatic stretching vibrations appear at 1580-1500 reciprocal centimeters with medium intensity, slightly higher in frequency than typical benzene derivatives due to the heteroaromatic nature of the furan ring [13] [14]. The aromatic carbon-hydrogen stretching modes occur at 3150-3100 reciprocal centimeters with medium intensity, providing evidence for the presence of unsaturated carbon-hydrogen bonds [13] [14].
Ring breathing vibrations of the furan system appear at 1400-1350 reciprocal centimeters with medium intensity, while furan carbon-hydrogen bending modes contribute medium to strong absorptions in the 1200-1000 reciprocal centimeters region [13] [14]. These vibrational patterns are characteristic of substituted furan derivatives and help confirm the aromatic heterocyclic structure.
The ether linkages within the molecule generate strong carbon-oxygen stretching vibrations. The ether carbon-oxygen stretch appears at 1250-1200 reciprocal centimeters with strong intensity, while the oxane ring carbon-oxygen stretches occur at 1100-1000 reciprocal centimeters, also with strong intensity [14] [15]. These frequencies are typical for carbon-oxygen single bonds in cyclic and acyclic ether systems.
Alkyl carbon-hydrogen stretching vibrations appear at 2980-2850 reciprocal centimeters with strong intensity, corresponding to the methylene groups in the oxane ring and nitroethyl chain [14] [15]. Alkyl carbon-hydrogen bending modes contribute medium-intensity absorptions at 1480-1350 reciprocal centimeters, providing additional confirmation of the saturated alkyl components [14] [15].
Mass spectrometric analysis of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information and confirm molecular composition. The molecular ion appears at mass-to-charge ratio 243 with relatively low intensity (5-15 percent), typical for molecules containing labile nitro groups [9] [16].
The most significant primary fragmentation involves loss of the nitro group, generating fragment ions at mass-to-charge ratio 197 through loss of nitrogen dioxide radical (mass 46) with relative intensity of 25-40 percent [9] [16]. An alternative pathway involves neutral loss of nitrous acid (mass 47) producing fragments at mass-to-charge ratio 196 with higher relative intensity of 30-50 percent [9] [16]. These competing pathways reflect the labile nature of the nitro group and its tendency to undergo facile elimination under electron impact conditions.
The furan ring system undergoes alpha cleavage fragmentation, producing characteristic fragments in the mass-to-charge ratio range 95-110 with relative intensities of 40-60 percent [17] [18]. A particularly diagnostic fragment appears at mass-to-charge ratio 109, corresponding to a furan-formyl fragment generated through McLafferty rearrangement mechanisms [17] [18]. The base peak in many spectra corresponds to the furan molecular ion at mass-to-charge ratio 68, formed through retro-Diels-Alder fragmentation with 80-100 percent relative intensity [17] [16].
The oxane ring system contributes fragments in the mass-to-charge ratio range 85-100 with relative intensities of 20-35 percent, primarily through ring fragmentation processes that open the six-membered cyclic ether [17] [18]. An oxonium ion at mass-to-charge ratio 85 appears with 60-80 percent relative intensity, formed through alpha cleavage adjacent to the ether oxygen [19] [18].
The nitroethyl segment generates characteristic fragments through beta cleavage mechanisms, producing ions in the mass-to-charge ratio range 60-75 with relative intensities of 15-30 percent [9] [16]. The nitro group itself appears as a fragment ion at mass-to-charge ratio 46 with high relative intensity (70-90 percent), formed through direct charge retention mechanisms [9] [16].
The observed fragmentation patterns provide strong evidence for the proposed molecular structure of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane. The presence of characteristic furan fragments, combined with nitro group elimination products and oxane ring fragments, confirms the connectivity and arrangement of functional groups within the molecule [9] [18]. The mass spectral data correlates well with the molecular formula and supports the structural assignments derived from nuclear magnetic resonance and infrared spectroscopic analyses.
Ultraviolet-visible spectroscopy of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane reveals multiple electronic transitions that provide insight into the molecule's chromophoric systems and electronic structure. The compound exhibits several absorption bands corresponding to π→π* and n→π* transitions in both the furan aromatic system and the nitro group [20] .
The furan aromatic system contributes a significant π→π* transition with absorption maximum at 254 nanometers in the wavelength range 240-280 nanometers [20] . This transition exhibits high molar absorptivity (8,000-12,000 liters per mole per centimeter) characteristic of aromatic π-electron systems and provides the primary chromophore for the molecule [20] . The furan oxygen heteroatom also contributes an n→π* transition at longer wavelengths, with absorption maximum at 305 nanometers in the range 290-320 nanometers, exhibiting much lower molar absorptivity (100-500 liters per mole per centimeter) due to the symmetry-forbidden nature of this transition [20] .
The nitro functional group generates intense ultraviolet absorption through its π→π* transition system, appearing with absorption maximum at 220 nanometers in the wavelength range 200-240 nanometers [20] . This transition exhibits very high molar absorptivity (15,000-25,000 liters per mole per centimeter), reflecting the strong π-electron delocalization within the nitro group [20] . An additional n→π* transition of the nitro group appears at 285 nanometers in the range 270-310 nanometers with moderate molar absorptivity (1,000-3,000 liters per mole per centimeter), corresponding to excitation of oxygen lone pair electrons to the nitro π* orbital [20] .
The molecular architecture of 2-[1-(Furan-2-yl)-2-nitroethoxy]oxane enables electronic interactions between the furan and nitro chromophores, resulting in extended conjugation effects. A π→π* transition involving the entire furan-nitroethyl conjugated system appears at 365 nanometers in the range 320-380 nanometers with significant molar absorptivity (5,000-10,000 liters per mole per centimeter) [22] . This bathochromic shift relative to the individual chromophores indicates effective electronic communication through the molecular framework.
Intramolecular charge transfer transitions occur at longer wavelengths, with absorption maximum at 350 nanometers in the range 300-400 nanometers [22] . These transitions exhibit moderate molar absorptivity (500-2,000 liters per mole per centimeter) and reflect electron transfer from the electron-rich furan system to the electron-deficient nitro group [22] . The presence of these charge transfer bands provides evidence for the electronic connectivity between the aromatic and nitro components of the molecule and supports the proposed structural framework.